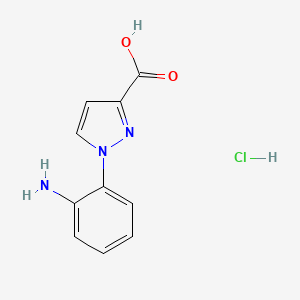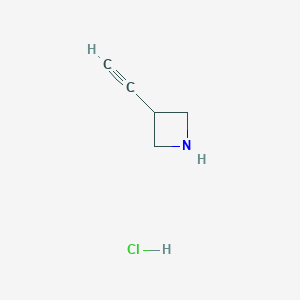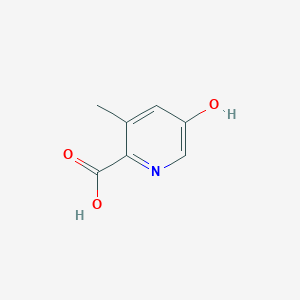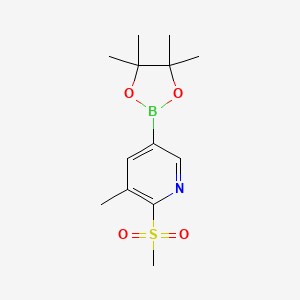
1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride
Descripción general
Descripción
The compound is a derivative of aminophenylboronic acid, which is a compound used in various chemical reactions . It has a molecular formula of NH2C6H4B(OH)2·HCl .
Synthesis Analysis
While specific synthesis methods for “1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride” are not available, similar compounds such as aminophenylboronic acids are often synthesized through various chemical reactions .Molecular Structure Analysis
The molecular structure of similar compounds like aminophenylboronic acid hydrochloride consists of a boronic acid group attached to an aminophenyl group .Chemical Reactions Analysis
Aminophenylboronic acids are known to be used as reactants in the preparation of small molecules with a trihydroxybenzene motif as pan-selectin antagonists and potential anti-inflammatory agents .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like aminophenylboronic acid hydrochloride include a molecular weight of 173.41 and a melting point of 145-156 °C .Aplicaciones Científicas De Investigación
Functionalization and Synthetic Chemistry
- 1H-pyrazole-3-carboxylic acid is a key precursor in synthesizing various derivatives through functionalization reactions. For instance, it can be converted into corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides and other derivatives with diverse structures, which are established through spectroscopic data and elemental analyses (Yıldırım & Kandemirli, 2006). Additional studies have shown the synthesis of new pyrazole derivatives through reactions with β-diketones, β-ketoesters, β-naphthol, phenol, and other reagents, characterized by NMR, IR, and Mass spectroscopy (Kasımoğulları et al., 2010).
Corrosion Inhibition
- Pyrazole derivatives, including those derived from 1H-pyrazole-3-carboxylic acid, have been evaluated as corrosion inhibitors for steel in hydrochloric acid, revealing their potential to significantly reduce corrosion rate (Herrag et al., 2007). Further studies highlight the effectiveness of these derivatives as inhibitors for carbon steel in acidic solutions, adhering to the Langmuir isotherm and providing valuable thermodynamic data (Motawea & Abdelaziz, 2015).
Medicinal Chemistry and Biological Activity
- In medicinal chemistry, pyrazole carboxylic acid derivatives have been synthesized and shown to exhibit inhibitory effects on carbonic anhydrase isoenzymes, indicating their potential in pharmaceutical applications (Kasımoğulları et al., 2010).
Organic Synthesis and Catalysis
- 2-Aminophenyl-1H-pyrazole has been identified as an effective directing group for copper-mediated C-H amidation and sulfonamidation, showcasing its role in facilitating specific organic transformations (Lee et al., 2016).
Structural Chemistry
- The structural and spectral properties of pyrazole-4-carboxylic acid derivatives, related to 1H-pyrazole-3-carboxylic acid, have been extensively studied, combining experimental and theoretical approaches to understand their molecular properties (Viveka et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-aminophenyl)pyrazole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.ClH/c11-7-3-1-2-4-9(7)13-6-5-8(12-13)10(14)15;/h1-6H,11H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJQXGUXYNTATA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CC(=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate](/img/structure/B1445950.png)

![Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy-]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1445954.png)
![D-[6-13C]Galactose](/img/structure/B1445955.png)

![6-Bromo-7-methylimidazo[1,5-a]pyridine](/img/structure/B1445959.png)
![3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride](/img/structure/B1445960.png)

